

Tert-butyl (6-fluoropyridin-3-yl)carbamate CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Tert-butyl (6-fluoropyridin-3-yl)carbamate
Cat. No.:	B070831

[Get Quote](#)

Technical Guide: Tert-butyl (6-fluoropyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl (6-fluoropyridin-3-yl)carbamate**, a key intermediate in the synthesis of advanced therapeutic agents. This document details its chemical identifiers, physical properties, and provides a detailed experimental protocol for its synthesis. Furthermore, it elucidates its critical role in the development of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, including a schematic representation of the relevant signaling pathway and a synthetic workflow.

Compound Identification and Properties

Tert-butyl (6-fluoropyridin-3-yl)carbamate is a pyridinyl carbamate derivative that serves as a crucial building block in medicinal chemistry. Its unique structural features make it an important precursor for the synthesis of complex heterocyclic molecules, particularly those targeting kinase-mediated signaling pathways.

Chemical Identifiers

A comprehensive list of identifiers for **tert-butyl (6-fluoropyridin-3-yl)carbamate** is provided in the table below, facilitating its unambiguous identification in chemical databases and literature.

Identifier	Value
CAS Number	171178-41-9
IUPAC Name	tert-butyl (6-fluoropyridin-3-yl)carbamate
Molecular Formula	C ₁₀ H ₁₃ FN ₂ O ₂
InChI	InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14)
InChIKey	FXGNEIOGSGKPFL-UHFFFAOYSA-N
Canonical SMILES	CC(C)(C)OC(=O)NC1=CC=C(N=C1)F

Physicochemical Properties

The key physicochemical properties of **tert-butyl (6-fluoropyridin-3-yl)carbamate** are summarized in the following table.

Property	Value
Molecular Weight	212.22 g/mol
Physical Form	Solid
Purity	Typically ≥95%
Storage Temperature	Ambient Storage

Synthesis and Experimental Protocol

The synthesis of **tert-butyl (6-fluoropyridin-3-yl)carbamate** is typically achieved through the N-tert-butoxycarbonylation (Boc protection) of 5-amino-2-fluoropyridine. This reaction is a standard procedure in organic synthesis for the protection of amine functional groups.

General Experimental Protocol for Boc Protection of 5-amino-2-fluoropyridine

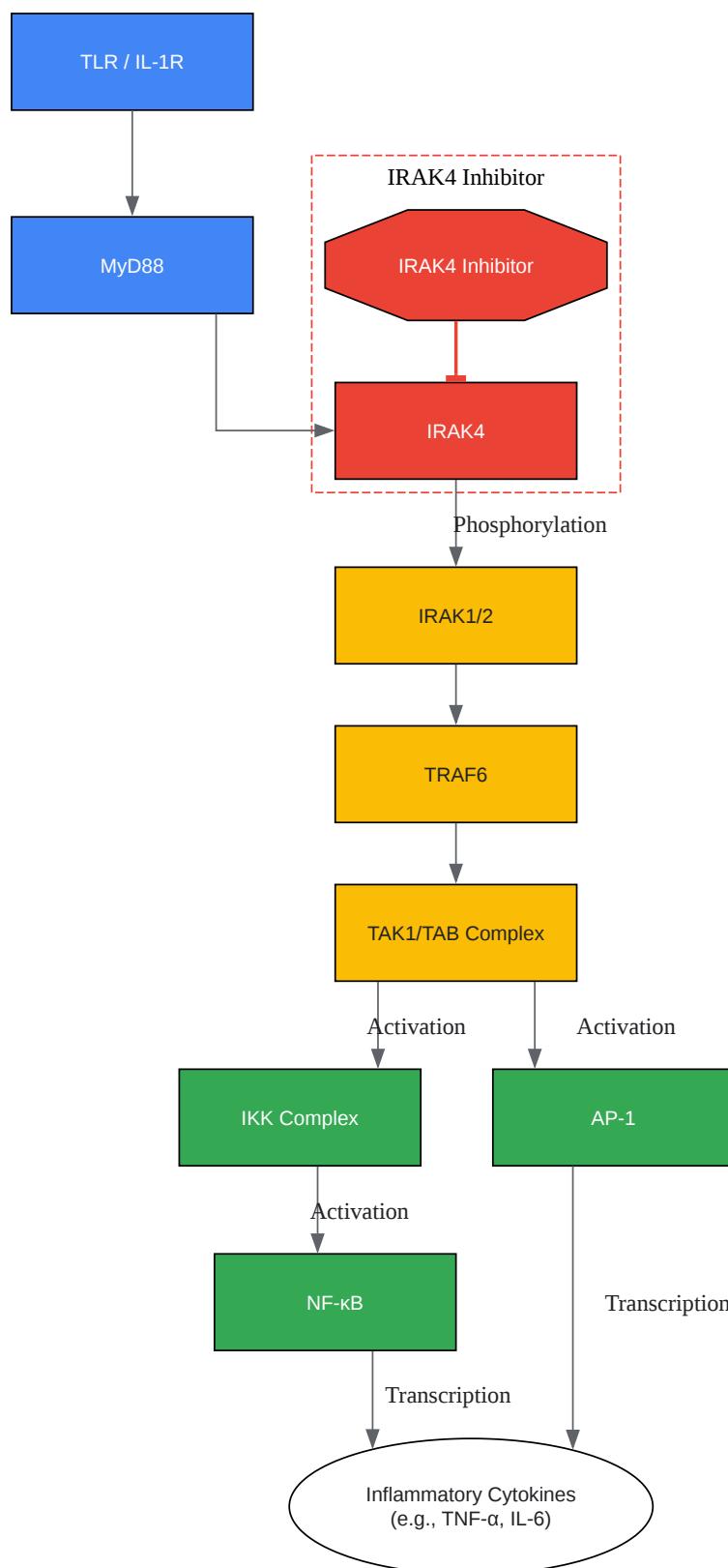
This protocol provides a general method for the synthesis of **tert-butyl (6-fluoropyridin-3-yl)carbamate**.

Materials:

- 5-amino-2-fluoropyridine
- Di-tert-butyl dicarbonate (Boc₂O)
- Tetrahydrofuran (THF), anhydrous
- Triethylamine (Et₃N) or another suitable base
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ethyl acetate (EtOAc)
- Hexanes

Procedure:

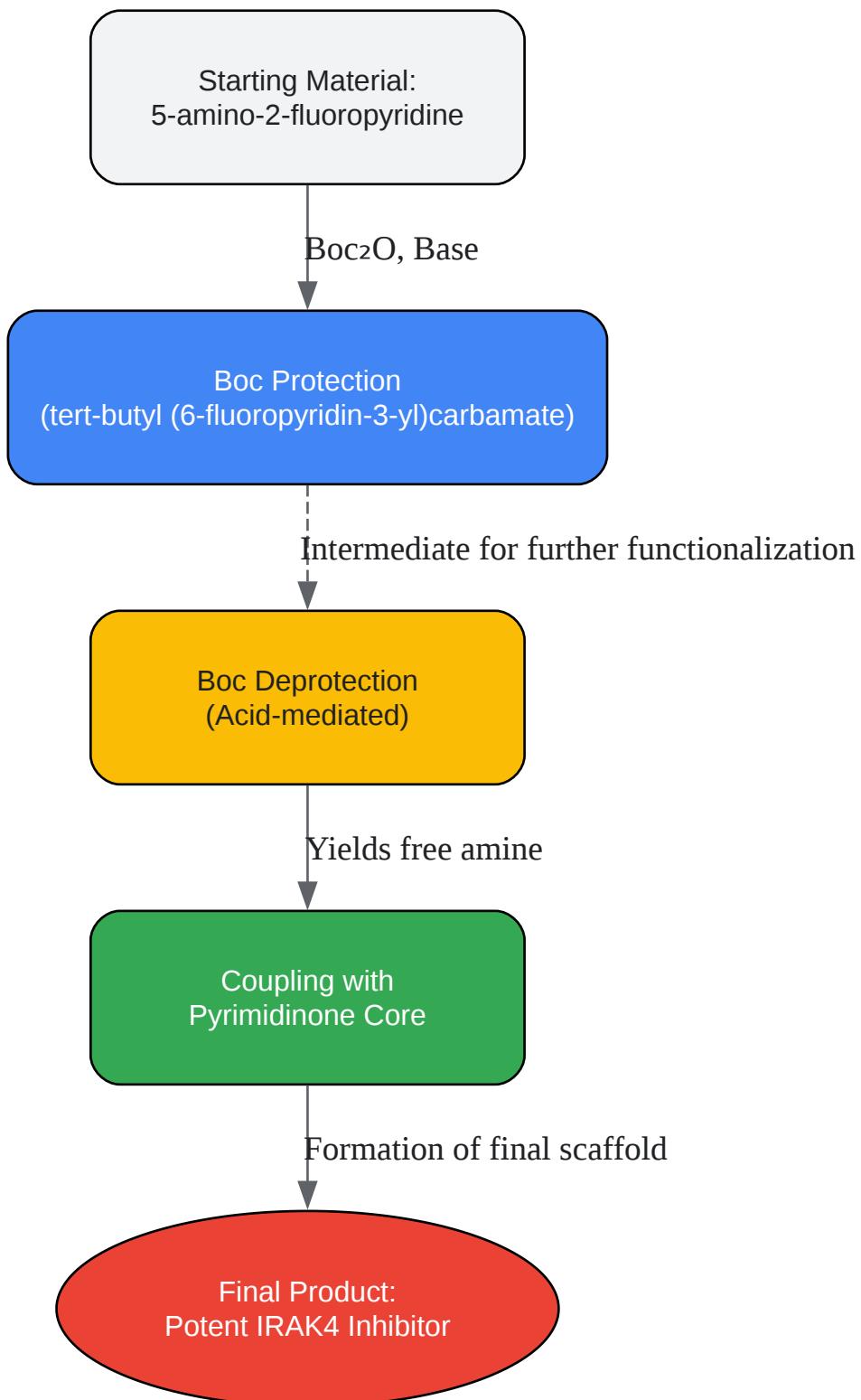
- In a round-bottom flask, dissolve 5-amino-2-fluoropyridine (1.0 eq) in anhydrous THF.
- Add triethylamine (1.1 to 1.5 eq) to the solution.
- To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 to 1.2 eq) in anhydrous THF dropwise at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
- Extract the aqueous layer with ethyl acetate (3 x volumes).


- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford **tert-butyl (6-fluoropyridin-3-yl)carbamate** as a solid.

Application in Drug Discovery: Synthesis of IRAK4 Inhibitors

Tert-butyl (6-fluoropyridin-3-yl)carbamate is a key intermediate in the synthesis of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors. IRAK4 is a serine-threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.^[1] Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases. Therefore, inhibiting IRAK4 is a promising therapeutic strategy for these conditions.
^[1]^[2]

IRAK4 Signaling Pathway


The following diagram illustrates a simplified IRAK4 signaling cascade, which is a target for inhibitors synthesized using **tert-butyl (6-fluoropyridin-3-yl)carbamate**.

[Click to download full resolution via product page](#)

Simplified IRAK4 Signaling Pathway and Point of Inhibition.

Experimental Workflow: Synthesis of an IRAK4 Inhibitor

The diagram below outlines a representative workflow for the synthesis of a potent IRAK4 inhibitor, highlighting the step where **tert-butyl (6-fluoropyridin-3-yl)carbamate** is utilized.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tert-butyl (6-fluoropyridin-3-yl)carbamate CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070831#tert-butyl-6-fluoropyridin-3-yl-carbamate-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com